molecular formula C9H10ClNO B13967217 1-(4-Aminophenyl)-2-chloro-1-propanone CAS No. 25021-66-3

1-(4-Aminophenyl)-2-chloro-1-propanone

Cat. No.: B13967217
CAS No.: 25021-66-3
M. Wt: 183.63 g/mol
InChI Key: ZKFSGOCBENBOEA-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2-chloro-1-propanone is an organic compound that features both an amino group and a chloro group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Aminophenyl)-2-chloro-1-propanone can be synthesized through several methods. One common approach involves the reaction of 4-aminophenyl with 2-chloropropanone under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-2-chloro-1-propanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form corresponding alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Aminophenyl)-2-chloro-1-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-2-chloro-1-propanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties.

    1-(4-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxamide: Exhibits antiproliferative activities.

    4-(4-Aminophenyl)benzene: Used in the synthesis of polyimides and other polymers.

Uniqueness

1-(4-Aminophenyl)-2-chloro-1-propanone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

25021-66-3

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(4-aminophenyl)-2-chloropropan-1-one

InChI

InChI=1S/C9H10ClNO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,11H2,1H3

InChI Key

ZKFSGOCBENBOEA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)N)Cl

Origin of Product

United States

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